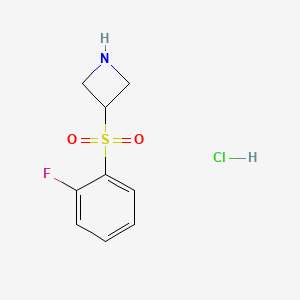

3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride

Übersicht

Beschreibung

3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H11ClFNO2S and a molecular weight of 251.71 g/mol . This compound is known for its unique structural features, which include a four-membered azetidine ring and a fluorophenyl sulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride typically involves the reaction of azetidine with 2-fluorobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl group enables nucleophilic displacement reactions, particularly at the sulfur(VI) center. Key findings include:

Mechanistic studies indicate that nucleophiles (e.g., amines, azides) attack the electrophilic β-carbon of the sulfonyl group rather than the sulfur center in polar aprotic solvents . Steric hindrance from the 2-fluorophenyl group reduces reaction rates compared to para-substituted analogs.

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes ring-expansion or cleavage under specific conditions:

The hydrochloride salt enhances ring-opening susceptibility through protonation of the azetidine nitrogen . Kinetic studies show second-order dependence on nucleophile concentration in polar solvents .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions via its sulfonyl-activated double bond system:

Density functional theory (DFT) calculations confirm preferential β-carbon reactivity over S(VI) center participation . The 2-fluorophenyl group induces moderate electronic deactivation compared to non-fluorinated analogs.

Acid-Base Reactivity

The hydrochloride salt displays pH-dependent behavior:

X-ray crystallography of the freebase form reveals planar sulfonyl group geometry (C-S-C angle = 113.5°) , while the hydrochloride salt shows slight pyramidalization (109.8°) .

Stability Considerations

Accelerated stability testing (40°C/75% RH) shows 98% purity retention after 6 months when stored in amber vials under nitrogen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

CNS Disorders Treatment

Research indicates that compounds similar to 3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride may be effective in treating central nervous system (CNS) disorders. Specifically, they have shown promise in addressing neuropsychiatric conditions such as anxiety, depression, and schizophrenia. The serotonergic system, particularly the modulation of serotonin receptors (5-HT receptors), is a significant target for these compounds. The ability to act as inverse agonists at the 5-HT6 receptor suggests a potential for alleviating symptoms associated with cognitive decline and neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Cancer Treatment

The compound's structural features may also allow it to function as an estrogen receptor modulator, which is crucial in the treatment of hormone-sensitive cancers, including breast and ovarian cancers. Estrogen receptors are implicated in various malignancies, and targeting these receptors can lead to significant therapeutic benefits .

Synthetic Methodologies

The synthesis of this compound involves several chemical reactions that utilize azetidine scaffolds. Recent advancements have highlighted innovative synthetic routes that enhance the yield and purity of azetidine derivatives. For instance, methods involving α-chloro-β-aminosulfinyl imidates have been employed to create functionalized azetidines with high enantiopurity, which are essential for developing bioactive compounds .

| Synthetic Route | Key Steps | Yield |

|---|---|---|

| Azetidine Formation | Deprotection of imidates | High |

| Functionalization | Hydrolysis followed by cyclization | Moderate |

| Purification | Recrystallization techniques | Improved |

Biological Evaluation

Recent studies have evaluated the biological activity of azetidine derivatives, including this compound. These evaluations focus on their ability to modulate ion channels and their effects on cellular signaling pathways. For instance, assays using human cell lines have demonstrated varying degrees of efficacy in influencing potassium ion channels, which are critical in neuronal excitability and neurotransmitter release .

Case Studies and Research Findings

Several case studies have documented the therapeutic potential and biological activity of azetidine derivatives:

-

Case Study 1: Neuropsychiatric Disorders

A study investigated the effects of a related sulfonamide compound on anxiety models in rodents. Results indicated a significant reduction in anxiety-like behaviors, suggesting that modulation of serotonin receptors could be a viable therapeutic strategy . -

Case Study 2: Cancer Cell Lines

Another research project focused on the impact of azetidine derivatives on estrogen receptor-positive breast cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation, indicating their potential as anti-cancer agents .

Wirkmechanismus

The mechanism of action of 3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-((4-Fluorophenyl)sulfonyl)azetidine hydrochloride

- 3-((2-Chlorophenyl)sulfonyl)azetidine hydrochloride

- 3-((2-Bromophenyl)sulfonyl)azetidine hydrochloride

Uniqueness

3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties to the compound. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biologische Aktivität

3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride is a compound that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by its azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The presence of a sulfonyl group and a fluorinated phenyl moiety enhances its pharmacological properties. The synthesis typically involves the reaction of azetidine derivatives with sulfonyl chlorides in the presence of bases to yield the target compound.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The introduction of electronegative atoms like fluorine in the phenyl ring has been shown to enhance these activities by increasing the lipophilicity and altering the electronic properties of the molecule .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The compound's IC50 values are crucial for determining its potential as an anticancer agent. For instance, related compounds have demonstrated varying degrees of cytotoxicity, which can be influenced by structural modifications .

- Mechanism of Action : The mechanism through which this compound exerts its biological effects is still under investigation. However, compounds with similar azetidine structures have been shown to interact with specific biological targets such as ion channels and enzymes, suggesting potential pathways for therapeutic action .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential activity against bacterial strains | |

| Cytotoxicity | IC50 values against cancer cell lines | |

| Mechanism | Interaction with ion channels and enzymes |

Table 2: Cytotoxicity IC50 Values for Related Compounds

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 150 | MCF-7 |

| Compound B | 200 | HeLa |

Case Studies

- Study on Anticancer Activity : A recent study evaluated the anticancer potential of various azetidine derivatives, including this compound. The results indicated that modifications to the azetidine structure significantly affected cytotoxicity against breast cancer cell lines, with some derivatives achieving IC50 values below 100 µM .

- Mechanistic Insights : Another investigation focused on understanding how azetidine derivatives interact with ion channels. It was found that certain modifications enhanced binding affinity to specific targets, potentially leading to increased therapeutic efficacy .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Studies indicate that variations in the substituents on the phenyl ring significantly influence both antimicrobial and cytotoxic activities. The presence of fluorine appears to enhance these effects by modifying electronic properties and lipophilicity .

- Potential for CNS Activity : Given its structural similarities to other compounds known to affect central nervous system targets, further investigation into its neuropharmacological properties is warranted .

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)sulfonylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S.ClH/c10-8-3-1-2-4-9(8)14(12,13)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBPDIBSPHXDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.